Home > Products > Screening Compounds P120287 > 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine - 896844-42-1

4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Catalog Number: EVT-3122719
CAS Number: 896844-42-1
Molecular Formula: C17H17ClN4O
Molecular Weight: 328.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-1-[[(7R)-7-(3,4-Dichlorophenyl)-4,7-dihydro-5-methylpyrazolo[1,5]pyrimidin-6-yl]carbonyl]-2-(4-fluorophenyl)pyrrolidine

    Compound Description: This compound is an IKur potassium channel blocker. The research focuses on preparing novel crystalline forms of this compound, specifically the H2-1 dihydrate, H2-2 dihydrate, and N-3 anhydrate forms. [] These crystalline forms are investigated for their stability, flow properties, and suitability for pharmaceutical formulations. [] The research also explores the use of these novel forms in treating arrhythmias, particularly atrial fibrillation. []

7-(2-[18F]Fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1)

    Compound Description: [18F]1 is a pyrazolo[1,5-a]pyrimidine derivative designed for tumor imaging using Positron Emission Tomography (PET). [] Initial biodistribution studies indicated a slow clearance rate from excretory tissues, leading to modifications for improved properties. []

N-(2-(3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide ([18F]2)

    Compound Description: Similar to [18F]1, [18F]2 is also a pyrazolo[1,5-a]pyrimidine derivative radiolabeled with fluorine-18 for PET tumor imaging. [] The compound demonstrated a slow clearance rate in early biodistribution studies. []

(3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate ([18F]3)

    Compound Description: [18F]3, a modified pyrazolo[1,5-a]pyrimidine derivative incorporating a polar ester group, was synthesized as a potential PET radiotracer for tumor imaging. [] In vitro studies revealed higher uptake by S180 tumor cells compared to other derivatives. []

7-(2-[18F]Fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]-pyrimidine-3-carbonitrile ([18F]4)

    Compound Description: [18F]4, a pyrazolo[1,5-a]pyrimidine derivative with a polar hydroxyl group, was developed as a PET imaging agent for tumors. [] It showed improved in vitro uptake in S180 tumor cells and displayed an increasing tumor uptake trend in in vivo biodistribution studies. []

(S)-6-(3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid ([18F]5)

    Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative containing a carboxylic acid group, investigated as a PET radiotracer for tumor imaging. [] In vitro studies indicated lower uptake by S180 tumor cells compared to other derivatives, and in vivo studies revealed decreased tumor uptake over time. []

LDN-193189 (LDN; 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline)

    Compound Description: LDN-193189, also known as LDN, is a potent and selective inhibitor of activin receptor-like kinase 3 (ALK3), a type of bone morphogenetic protein (BMP) receptor. [] It effectively blocks SMAD phosphorylation in vitro and in vivo. [] Studies have demonstrated that LDN enhances liver regeneration after partial hepatectomy, potentially by increasing serum interleukin-6 levels and modulating other factors involved in liver regeneration. []

DMH2 (4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine; VU0364849)

    Compound Description: DMH2, also identified as VU0364849, is an antagonist of the BMP receptor ALK3. [] This compound has been shown to inhibit BMP signaling and promote liver regeneration after partial hepatectomy. []

VU0465350 (7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine; VU5350)

    Compound Description: VU0465350 (VU5350) is another ALK3 antagonist that inhibits BMP signaling. [] It has demonstrated efficacy in enhancing liver regeneration following partial hepatectomy. []

VU0469381 (5-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone; 1LWY)

    Compound Description: VU0469381 (1LWY) acts as an antagonist of ALK2, another BMP receptor subtype. [] Unlike ALK3 inhibitors, VU0469381 did not show any significant effect on liver regeneration. []

    Compound Description: [18F]DPA-714 is a radioligand that binds to the translocator protein 18 kDa (TSPO). [] It's used in Positron Emission Tomography (PET) imaging to visualize and study neuroinflammation. []

7-Chloro-N,N-dimethyl-5-[11C]methyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide ([11C]SSR180575)

    Compound Description: [11C]SSR180575 is another TSPO radioligand employed in PET imaging for neuroinflammation studies. []

N-Methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-carboxamide (PK11195)

    Compound Description: PK11195 is a well-established TSPO ligand used in PET imaging to assess neuroinflammation. []

2-{1-[2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol (CMPPE)

    Compound Description: CMPPE is characterized as a positive allosteric modulator of GABAB receptors. []

2-(7-Butyl-2-(4-(2-[18F]fluoroethoxy)phenyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide (18F-VUIIS1018A)

    Compound Description: 18F-VUIIS1018A is a novel TSPO PET ligand designed for imaging glioma. [, ]

Overview

4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It features a complex structure that includes a pyrazolopyrimidine moiety, which is known for its biological activity, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in drug development, especially in targeting specific pathways involved in disease mechanisms.

Source

The compound can be synthesized through various chemical processes, often involving multi-step reactions that build its intricate structure. The synthesis typically utilizes readily available starting materials and reagents, making it accessible for research purposes.

Classification

4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine can be classified as:

  • Chemical Class: Heterocyclic compounds
  • Functional Groups: Morpholine and pyrazolo[1,5-a]pyrimidine
  • Potential Therapeutic Targets: Anticancer and anti-inflammatory agents.
Synthesis Analysis

Methods

The synthesis of 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves several key steps:

  1. Formation of the Pyrazolo[1,5-a]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
  2. Chlorination: The introduction of the chlorophenyl group is usually performed using chlorination reagents that selectively introduce chlorine at the para position of the phenyl ring.
  3. Morpholine Attachment: The morpholine moiety is introduced via nucleophilic substitution reactions where morpholine acts as a nucleophile attacking an electrophilic center on the pyrazolopyrimidine scaffold.

Technical Details

The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are employed to monitor the reaction progress and purity of the final product.

Molecular Structure Analysis

Data

  • Molecular Formula: C16H18ClN5O
  • Molecular Weight: Approximately 343.81 g/mol
  • IUPAC Name: 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions: Particularly involving the morpholine group which can react with electrophiles.
  • Electrophilic Aromatic Substitution: The chlorophenyl group can undergo further substitutions depending on the conditions.

Technical Details

Reactions involving this compound typically require careful control of reaction conditions to favor desired pathways and minimize by-products. Reaction yields and selectivity can be optimized using different catalysts or solvents.

Mechanism of Action

Process

The mechanism of action for 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is primarily linked to its interaction with specific biological targets. It may act as an inhibitor for certain kinases or enzymes involved in signaling pathways associated with cancer proliferation or inflammation.

Data

Research indicates that compounds with similar structures often exhibit activity against cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. Further studies are necessary to elucidate the exact pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in common organic solvents like DMSO (Dimethyl Sulfoxide) and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; care should be taken when handling.
Applications

Scientific Uses

4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine has potential applications in:

  • Drug Development: As a lead compound for developing new anticancer or anti-inflammatory drugs.
  • Biological Research: To study specific cellular pathways and mechanisms related to disease states.

This compound's unique structure allows it to serve as a valuable tool in pharmacological studies aimed at understanding complex biological systems and developing targeted therapies.

Synthetic Methodologies and Optimization Strategies

Multi-Step Synthesis of Pyrazolo[1,5-a]pyrimidine Core Architecture

The construction of the pyrazolo[1,5-a]pyrimidine core follows a convergent strategy involving cyclocondensation between 5-aminopyrazoles and 1,3-biselectrophilic systems. For the target compound 4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, the synthesis typically initiates with 5-amino-3-(4-chlorophenyl)pyrazole (7b) as the key heterocyclic precursor. This aminopyrazole undergoes regioselective cyclization with β-dicarbonyl equivalents under acid or base catalysis. Yamagami's innovative approach employs malonic acid activated by POCl₃/pyridine to yield 5,7-dichloro intermediates, eliminating the need for subsequent chlorination steps [1]. Alternative protocols utilize β-ketonitriles or β-enaminones to introduce the C5 methyl group directly. When acetylacetone serves as the 1,3-dicarbonyl component, cyclocondensation with 7b in ethanol under reflux provides the 5-methyl-7-hydroxy intermediate, though these conditions require prolonged reaction times (8-12 hours) with moderate yields (65-70%) [1] [6].

The electronic nature of the 4-chlorophenyl substituent significantly influences cyclization efficiency. Brominated aminopyrazoles like 7a exhibit enhanced reactivity compared to phenyl-substituted analogs due to the electron-withdrawing effect, facilitating nucleophilic attack at the carbonyl carbon [1]. This observation underscores the importance of substituent effects in designing precursor molecules for optimal cyclization kinetics.

Table 1: Comparative Cyclization Methods for Pyrazolo[1,5-a]pyrimidine Core Formation

1,3-BiselectrophileCatalyst/SolventConditionsYield (%)Reference
Dimethyl malonateNaOEt/EtOHReflux, 8 hr68[1]
Malonic acid/POCl₃Pyridine/POCl₃80°C, 1.5 hr92[1]
AcetylacetoneHCl/EtOHReflux, 10 hr65[1][6]
3-AminocrotononitrileMW, neat140°C, 20 min88[1]

Regioselective Functionalization at C7 via Nucleophilic Substitution with Morpholine

The C7 position of pyrazolo[1,5-a]pyrimidines exhibits heightened electrophilicity due to the electron-deficient nature of the pyrimidine ring and adjacent nitrogen atoms. This property enables efficient nucleophilic aromatic substitution (SNAr) with secondary amines, particularly morpholine. The synthesis typically proceeds via a 5,7-dichloro-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine intermediate (2), where the C7 chlorine demonstrates superior leaving group capability compared to C5. This differential reactivity allows chemoselective substitution using 1.1 equivalents of morpholine in aprotic solvents like THF or acetonitrile at ambient temperature, achieving >90% conversion within 2 hours [3] [5].

Solvent selection critically influences regioselectivity and reaction kinetics. Polar aprotic solvents (DMF, NMP) accelerate the substitution but may promote disubstitution at C5 and C7. Potassium carbonate is preferred over stronger bases (e.g., sodium hydride) to prevent ring degradation. Kinetic studies reveal complete C7 selectivity below 40°C, while temperatures exceeding 80°C lead to undesired C5-morpholine adducts [5]. The 4-chlorophenyl group at C3 further enhances the ring's electron deficiency, contributing to the observed 35-fold rate acceleration compared to unsubstituted analogs.

Table 2: Optimization of Morpholine Substitution at C7

SolventBaseTemp (°C)Time (hr)C7 Selectivity (%)Yield (%)
THFK₂CO₃252.0>9994
AcetonitrileK₂CO₃251.5>9991
DMFK₂CO₃250.59589
EthanolEt₃N604.08575
TolueneK₂CO₃803.07570

Microwave-Assisted and Solvent-Free Protocols for Enhanced Reaction Efficiency

Conventional thermal cyclization faces limitations in energy efficiency and reaction times. Microwave-assisted synthesis overcomes these challenges through direct molecular activation, particularly effective for the cyclocondensation step. When aminopyrazole 7b reacts with β-enaminones under microwave irradiation (150-180°C), reaction times reduce from hours to 10-20 minutes with 15-25% yield improvements [1] [6]. This acceleration occurs because microwave energy activates polar intermediates more efficiently than conductive heating.

Solvent-free approaches offer additional sustainability benefits. The cyclocondensation of 7b with ethyl acetoacetate in neat conditions at 130°C achieves 85% yield within 45 minutes, eliminating solvent waste and purification complexities [1]. Similarly, the morpholine substitution step can be performed without solvents using excess morpholine as both reactant and solvent, though temperature control remains critical to maintain regioselectivity. These methodologies align with green chemistry principles by reducing volatile organic compound (VOC) emissions and energy consumption by 40-60% compared to traditional methods [6].

Table 3: Green Synthesis Protocols for Key Intermediate Formation

Reaction StepConventional MethodMW/Solvent-Free ProtocolEfficiency Gain
Core CyclizationEtOH reflux, 8 hrMW, 160°C, 15 min32-fold faster
DichlorinationPOCl₃ reflux, 4 hrPOCl₃/MW, 120°C, 20 min12-fold faster
Morpholine SubstitutionTHF, 25°C, 2 hrSolvent-free, 60°C, 30 minVOC elimination

Role of β-Enaminones and 1,3-Biselectrophilic Systems in Cyclocondensation Reactions

β-Enaminones serve as superior 1,3-biselectrophiles compared to 1,3-dicarbonyl compounds due to their enhanced reactivity and regiocontrol. These substrates contain an electron-deficient enone system activated by the amino leaving group (typically dimethylamine), facilitating an aza-Michael addition–elimination mechanism. When 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one reacts with aminopyrazole 7b, the reaction proceeds via initial nucleophilic attack at the Cβ position, followed by cyclization through carbonyl addition [1]. This pathway provides unambiguous regioselectivity for the 5-methyl-7-hydroxy isomer, crucial for subsequent C7 functionalization.

The electronic nature of the enaminone significantly influences reaction kinetics. Enaminones with electron-withdrawing aryl groups (e.g., 4-chlorophenyl) exhibit reaction rates 3.5 times faster than alkyl-substituted analogs due to enhanced electrophilicity of the conjugated system. Computational studies reveal a 12 kcal/mol reduction in the activation energy barrier for enaminone-mediated cyclization compared to diketone-based routes, rationalizing the observed yield improvements [1] [9]. Recent advances demonstrate that β-ketonitriles provide an alternative route to introduce cyano groups at C5, though this approach remains unexplored for the target methyl-substituted derivative.

Post-Synthetic Modifications for Structural Diversification

The chlorophenyl-pyrazolopyrimidine scaffold enables extensive diversification through transition metal-catalyzed cross-coupling and functional group interconversion. After morpholine installation, the C5 methyl group undergoes selective oxidation to aldehyde functionality using Dess-Martin periodinane (DMP), providing a versatile handle for further derivatization [5]. This aldehyde intermediate serves as a platform for:

  • Reductive amination: Introduction of tertiary amines (e.g., N-tert-butylpiperazines) to enhance solubility and kinase affinity [5]
  • Suzuki-Miyaura coupling: Palladium-catalyzed arylation at C5 when brominated derivatives are accessible [3]
  • Schiff base formation: Condensation with hydrazines to yield hydrazone derivatives for metal chelation studies

The 4-chlorophenyl group at C3 also participates in cross-coupling reactions. Under optimized Buchwald-Hartwig conditions, the chloro substituent undergoes amination with piperazines or morpholine derivatives to install basic nitrogen centers. This modification significantly alters the compound's electronic profile and enhances binding to kinase affinity pockets [5]. Additionally, the morpholine nitrogen can be functionalized via N-alkylation or oxidation, though these transformations require careful control to prevent quaternary ammonium salt formation.

Table 4: Derivatives Accessible Through Post-Synthetic Modification

PositionReactionReagents/ConditionsApplication Purpose
C5 methylOxidationDMP, CH₂Cl₂, 25°CAldehyde handle for conjugation
C3 arylBuchwald-Hartwig aminationPd₂(dba)₃/XPhos, amine, 100°CSolubility/binding enhancement
C7 morpholineN-oxidationm-CPBA, CHCl₃, 0°CPolarity modulation
C2Vilsmeier-Haack formylationPOCl₃/DMF, 80°CElectrophile for nucleophiles

Properties

CAS Number

896844-42-1

Product Name

4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

IUPAC Name

4-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine

Molecular Formula

C17H17ClN4O

Molecular Weight

328.8

InChI

InChI=1S/C17H17ClN4O/c1-12-10-16(21-6-8-23-9-7-21)22-17(20-12)15(11-19-22)13-2-4-14(18)5-3-13/h2-5,10-11H,6-9H2,1H3

InChI Key

QAWHARBEBVBSFG-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.